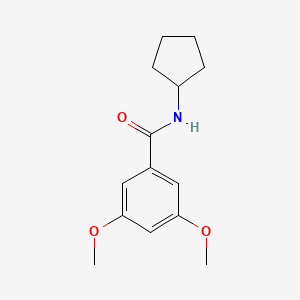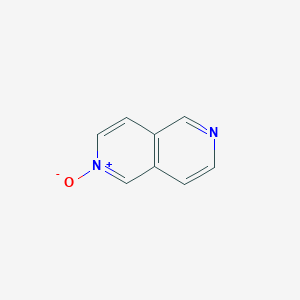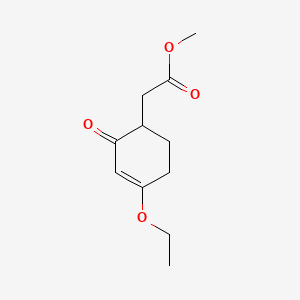
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring an ethoxy group and an oxo group on the cyclohexene ring, and a methyl ester group attached to the acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the cyclization of esters of 2-acetyl-5-oxohexanoic acid, which can be catalyzed by pyrrolidinium acetate or hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency in the final product.
化学反应分析
Types of Reactions
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo and ethoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities and influence metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
- Ethyl 4-(2-oxocyclohex-3-ene-1-carboxylate)
- (4-methyl-2-oxocyclohex-3-en-1-yl) acetate
Uniqueness
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-9-5-4-8(10(12)7-9)6-11(13)14-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
WBQFTEAXYUBQAH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=O)C(CC1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


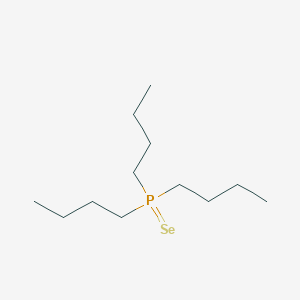
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
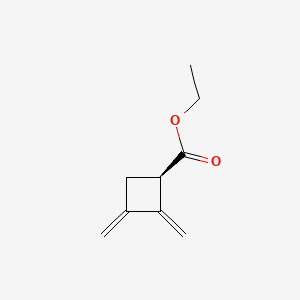
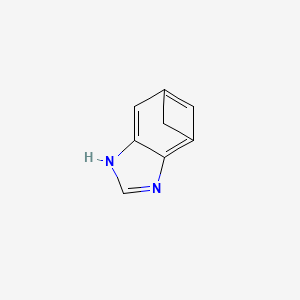
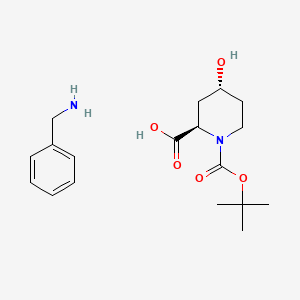
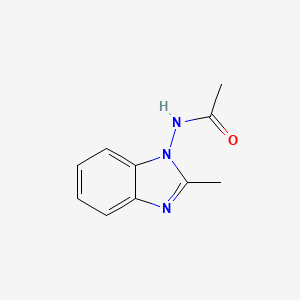

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)

